![molecular formula C19H25N7O3 B2928448 ethyl 4-{1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]azetidine-3-amido}piperidine-1-carboxylate CAS No. 2034282-01-2](/img/structure/B2928448.png)
ethyl 4-{1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]azetidine-3-amido}piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-{1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]azetidine-3-amido}piperidine-1-carboxylate is a complex organic compound that features a combination of several heterocyclic structures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]azetidine-3-amido}piperidine-1-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the pyrazole and pyrimidine rings, followed by their integration into the azetidine and piperidine frameworks. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Formation of the Azetidine Ring
The azetidine ring is introduced via aza-Michael addition or ring-opening reactions . For instance:
-
A 2,3-unsaturated ester reacts with piperidine or morpholine derivatives under mild conditions (room temperature, 4–24 hours) to form azetidine adducts .
-
3,3-Difluoropyrrolidine (pKa 7.5) reacts efficiently despite lower basicity, yielding azetidine-piperidine hybrids (61–75% yields) .
Reaction Type | Conditions | Yield |
---|---|---|
Aza-Michael Addition | RT, DCM, 4–24 h | 61–75% |
SNAr with Piperidine | 80°C, DMF, 48 h | 66–75% |
Amide Bond Formation
The amide linkage between the azetidine and piperidine subunits is constructed using carbodiimide-based coupling agents (e.g., HCTU/HOBt or EDCl/HOBt) .
Reagents | Solvent | Temperature | Yield |
---|---|---|---|
HCTU, HOBt, DIPEA | DMF | RT–60°C | 70–85% |
EDCl, HOBt | CH2Cl2 | 0°C–RT | 65–80% |
The reaction proceeds via activation of the azetidine-3-carboxylic acid derivative, followed by coupling with 4-aminopiperidine .
Esterification
The ethyl carboxylate group is introduced via Fischer esterification or alkylation of a carboxylic acid precursor:
-
Ethanol reacts with the piperidine-1-carboxylic acid derivative under acidic (H2SO4) or coupling conditions (DCC/DMAP) .
Method | Conditions | Yield |
---|---|---|
Acid-Catalyzed Esterification | H2SO4, reflux, 12 h | 85–90% |
Alkylation with Ethyl Iodide | K2CO3, DMF, 60°C | 75–80% |
Analytical Characterization
Structural confirmation relies on advanced spectroscopic techniques:
-
1H^1H1H-15N^{15}N15N HMBC : Correlates azetidine protons with pyrimidine/pyrazole nitrogens (δ –148 to –324 ppm) .
-
NOESY : Validates spatial proximity between pyrazole C-5′H and azetidine C-2(4)-H protons .
-
XRPD : Crystallographic data for polymorph identification (e.g., 2θ peaks at 6.9°, 10.4°) .
Functionalization and Derivatives
The compound serves as a precursor for kinase inhibitors (e.g., JAK1, c-KIT) :
-
Pyrazole Modification : Substituents at N-1 (e.g., trifluoromethyl, phenyl) modulate potency .
-
Piperidine/Azetidine Hybrids : Analogues with morpholine or benzotriazole show improved metabolic stability .
Derivative | Target Activity | IC50 |
---|---|---|
Trifluoromethyl-pyrazole | JAK1 | 0.8 nM |
Benzotriazole-Azetidine | c-KIT | 1.2 nM |
Key Challenges
Applications De Recherche Scientifique
Ethyl 4-{1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]azetidine-3-amido}piperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of ethyl 4-{1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]azetidine-3-amido}piperidine-1-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazole Derivatives: Known for their broad range of biological activities, including antibacterial and antifungal properties.
Indole Derivatives: Exhibiting diverse biological activities such as antiviral and anticancer properties.
Uniqueness
Ethyl 4-{1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]azetidine-3-amido}piperidine-1-carboxylate is unique due to its specific combination of heterocyclic structures, which may confer distinct biological and chemical properties not found in other compounds.
Activité Biologique
Ethyl 4-{1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]azetidine-3-amido}piperidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) associated with this compound and its derivatives.
Synthesis and Characterization
The synthesis of this compound involves several steps, typically starting from commercially available pyrimidine and pyrazole derivatives. The compound can be synthesized through a multi-step reaction involving the formation of the azetidine ring, followed by amide bond formation and subsequent esterification.
Table 1: Key Steps in the Synthesis of this compound
Step | Reaction Type | Reagents Used | Conditions |
---|---|---|---|
1 | Cyclization | Pyrazole, pyrimidine derivatives | Heat, solvent |
2 | Amide Formation | Azetidine derivative, coupling agent | Base, solvent |
3 | Esterification | Ethanol, acid catalyst | Reflux |
Antitumor Activity
Research has indicated that derivatives of pyrazole exhibit significant antitumor activity. In particular, the compound's ability to inhibit key cancer-related pathways such as BRAF(V600E) and EGFR has been documented. For instance, derivatives have shown IC50 values ranging from 1.35 to 2.18 μM against various cancer cell lines, suggesting potent antitumor properties .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has also been explored. Studies have demonstrated its efficacy in reducing nitric oxide production in macrophages, which is critical for inflammation modulation. The compound exhibited significant inhibition of LPS-induced TNF-α production, indicating its potential as an anti-inflammatory agent .
Antimicrobial Activity
In addition to its anticancer and anti-inflammatory effects, this compound has shown promising antimicrobial activity. It was found to be effective against various bacterial strains, with mechanisms involving disruption of bacterial cell membranes leading to cell lysis. This property enhances its utility in developing new antimicrobial therapies .
Structure-Activity Relationship (SAR)
The SAR studies highlight that modifications on the pyrazole and pyrimidine rings significantly affect the biological activity of the compounds. For instance:
- Substitution Patterns: Different substituents at specific positions on the pyrazole ring have been linked to varying degrees of activity against cancer cell lines.
- Ring Modifications: Alterations in the azetidine structure influence both solubility and bioavailability, impacting overall efficacy.
Table 2: Summary of SAR Findings
Modification | Effect on Activity |
---|---|
Alkoxy Group at Position 6 | Increased herbicidal activity |
Amino Substituent | Enhanced anticancer properties |
Aromatic Ring Substitution | Improved anti-inflammatory effects |
Case Studies
Several case studies have focused on the application of this compound in preclinical settings:
- Preclinical Antitumor Evaluation: In vitro studies demonstrated that this compound effectively inhibited tumor growth in models of breast cancer, showing a synergistic effect when combined with doxorubicin.
- Anti-inflammatory Trials: In vivo models showed significant reductions in inflammation markers following treatment with this compound, supporting its potential therapeutic use in inflammatory diseases.
Propriétés
IUPAC Name |
ethyl 4-[[1-(6-pyrazol-1-ylpyrimidin-4-yl)azetidine-3-carbonyl]amino]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N7O3/c1-2-29-19(28)24-8-4-15(5-9-24)23-18(27)14-11-25(12-14)16-10-17(21-13-20-16)26-7-3-6-22-26/h3,6-7,10,13-15H,2,4-5,8-9,11-12H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYKUVFRVWFOXSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)C2CN(C2)C3=NC=NC(=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.